molecular formula C19H18N2O3 B7341332 N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]furo[3,2-c]pyridine-4-carboxamide

N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]furo[3,2-c]pyridine-4-carboxamide

Cat. No. B7341332
M. Wt: 322.4 g/mol
InChI Key: AUCRFFLUYXMVDZ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]furo[3,2-c]pyridine-4-carboxamide (referred to as ECPFPC) is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of ECPFPC is not yet fully understood. However, it has been suggested that ECPFPC may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also induce cell death in cancer cells through apoptosis.
Biochemical and Physiological Effects:
ECPFPC has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, ECPFPC has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ECPFPC is its potent activity against cancer cell lines. It has been found to be effective against several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. However, one of the limitations of ECPFPC is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ECPFPC. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of ECPFPC. Another area of research could focus on the in vivo efficacy of ECPFPC, including its pharmacokinetics and toxicity profile. Additionally, further studies could investigate the potential applications of ECPFPC in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

ECPFPC can be synthesized through a multi-step process involving the reaction of several chemical reagents. The synthesis method involves the reaction of 4-ethoxyphenylacetonitrile with cyclopropylmagnesium bromide to form 2-(4-ethoxyphenyl)cyclopropylacetonitrile. This intermediate is then reacted with furo[3,2-c]pyridine-4-carboxylic acid to form ECPFPC.

Scientific Research Applications

ECPFPC has been the subject of several scientific research studies due to its potential applications in drug discovery and development. It has been found to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, ECPFPC has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]furo[3,2-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-13-5-3-12(4-6-13)15-11-16(15)21-19(22)18-14-8-10-24-17(14)7-9-20-18/h3-10,15-16H,2,11H2,1H3,(H,21,22)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRFFLUYXMVDZ-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC2NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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